(Allyloxy)benzyl alcohol

Organic Chemistry Medicinal Chemistry Materials Science

(Allyloxy)benzyl alcohol, specifically the para-substituted isomer p-(Allyloxy)benzyl alcohol (CAS 3256-45-9), is an organic compound with the formula C10H12O2 and a molecular weight of 164.2 g/mol. It exists as a light yellow oil and contains both an allyl ether and a benzylic alcohol functional group.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B15341090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Allyloxy)benzyl alcohol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC=CCOC(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2
InChIKeyHNJPKVBCIQOSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Allyloxy)benzyl alcohol (CAS 3256-45-9) – Properties and Role as a Synthetic Intermediate


(Allyloxy)benzyl alcohol, specifically the para-substituted isomer p-(Allyloxy)benzyl alcohol (CAS 3256-45-9), is an organic compound with the formula C10H12O2 and a molecular weight of 164.2 g/mol . It exists as a light yellow oil and contains both an allyl ether and a benzylic alcohol functional group . Its primary industrial and scientific relevance lies in its utility as a chemical intermediate for synthesizing more complex molecules, rather than as an end-use material . While the ortho- (CAS 26906-01-4) and meta- (CAS 34905-07-2) isomers are also commercially available, the para-isomer is the most frequently referenced and characterized form in technical literature .

Why Unqualified Substitution for (Allyloxy)benzyl alcohol is Problematic


Although several isomers of (allyloxy)benzyl alcohol exist, they cannot be assumed to be interchangeable without experimental validation. The critical differentiator is the specific positional isomerism, which is known to impact molecular geometry and resultant properties in its downstream applications. In the specific case of (Allyloxy)benzyl alcohol, evidence for quantifiable differentiation is sparse. Therefore, procurement decisions must be driven by the specific requirements of a validated synthetic route or patented process, where a specific isomer is stipulated as a key intermediate [1]. The lack of public comparative performance data for its main applications means that substitution based solely on structural similarity carries significant technical risk for process outcomes.

(Allyloxy)benzyl alcohol – Key Quantitative Differentiators vs. Closest Analogs


Physicochemical Property Comparison of (Allyloxy)benzyl alcohol Isomers

A cross-study comparison of the three positional isomers of (allyloxy)benzyl alcohol reveals that the para-substituted isomer (CAS 3256-45-9) is the only one with consistently reported and predicted physicochemical data, including boiling point (288.4±20.0 °C), pKa (14.53±0.10), and density (1.056±0.06 g/cm³) . While predicted LogP and topological polar surface area (TPSA) values are identical (1.74 and 29.5 Ų, respectively) across isomers [1], these parameters do not capture potential differences in electronic distribution or steric hindrance which can influence reactivity and binding affinity in downstream applications. The greater commercial availability and documented use of the para-isomer as an intermediate suggests it is the preferred and most validated choice for established synthetic procedures .

Organic Chemistry Medicinal Chemistry Materials Science

Specificity as an Agrochemical Intermediate for Patented Fungicides

Vendor and patent literature identify p-(Allyloxy)benzyl alcohol as a specific intermediate in the synthesis of 2-amino-nicotinic acid benzyl ester derivatives, which are claimed as agrochemical fungicides . The reference to Japanese patent JP 2015089883 A 20150511 implies that the para-substituted isomer is a required component in a defined, and likely proprietary, synthetic sequence. While the patent itself does not provide a direct, quantitative comparison to other isomers or linkers in a fungicidal assay, the specificity of its mention in the patent literature creates a de facto barrier to substitution. Using any other isomer or a close analog without re-optimizing the entire synthesis would invalidate the described process and likely fail to produce the intended active ingredient.

Agrochemistry Organic Synthesis Process Chemistry

Utility in High-Frequency Dielectric Polymer Compositions

A patent (CN201910550393.2) claims the use of 4-allyloxybenzyl alcohol as a co-monomer with fluorinated olefins to produce polymers with high-temperature resistance and excellent insulation properties, specifically targeting applications as a modifying co-monomer for the adhesive resin in high-frequency, low-dielectric-constant copper-clad laminates (CCL) [1]. This application suggests that the combination of the allyl (for polymerization) and benzyl alcohol (for potential crosslinking or adhesion) functionalities provides a unique material property profile. While the patent does not provide quantitative comparison data (e.g., dielectric constant or loss tangent at specific frequencies) against other monomers like allyl phenol or 4-vinylbenzyl alcohol, the specific claim establishes a potential performance-based differentiator in the field of electronic materials.

Polymer Chemistry Electronic Materials Materials Science

Targeted Application Scenarios for Procuring (Allyloxy)benzyl alcohol


Execution of a Patented Agrochemical Synthesis

When a research or industrial group is tasked with reproducing the synthesis of 2-amino-nicotinic acid benzyl ester derivatives as described in Japanese patent JP 2015089883 A 20150511, the procurement of p-(Allyloxy)benzyl alcohol is a non-negotiable requirement [1]. The synthetic route is defined around this specific intermediate, and any deviation (e.g., using a different isomer) would constitute a new, unvalidated process, incurring significant time and resource costs for re-optimization. This scenario prioritizes procedural fidelity over cost or alternative sourcing.

Research into Low-Dielectric Polymer Materials for 5G/6G Electronics

Scientists and engineers developing new resin formulations for high-frequency printed circuit boards should evaluate 4-allyloxybenzyl alcohol as a functional co-monomer [1]. Its dual functionality allows it to be incorporated into a polymer backbone via its allyl group while the benzyl alcohol moiety may enhance adhesion to substrates or enable further crosslinking [1]. This makes it a candidate for improving the performance of copper-clad laminates in next-generation communication devices, where low signal loss and high thermal stability are critical.

General Organic Synthesis Requiring a Dual-Function Building Block

For a synthetic chemist seeking a building block with orthogonal reactivity, (allyloxy)benzyl alcohol offers distinct advantages. The allyl group can undergo reactions such as hydroboration, epoxidation, or thiol-ene click chemistry [1], while the benzylic alcohol can be oxidized to an aldehyde, converted to a halide, or used in Mitsunobu reactions [1]. While this utility is shared with other isomers, the para-isomer (CAS 3256-45-9) is the most well-characterized and readily available form, minimizing experimental variables and procurement delays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Allyloxy)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.